This compound can be classified as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. It is also categorized under piperidine derivatives, which are known for their diverse biological activities, including analgesic and psychoactive effects.
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine can be achieved through several methods, typically involving the alkylation of piperidine derivatives. One common approach includes:
Key parameters include temperature control during reactions (typically between 50°C to 80°C) and reaction time (ranging from several hours to overnight) to ensure complete conversion and yield maximization.
The molecular structure of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine can be analyzed using various spectroscopic techniques:
The compound's molecular formula can be deduced from its structure, allowing for further calculations such as molar mass and density.
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine may participate in various chemical reactions typical for amines:
These reactions are influenced by factors such as solvent polarity, temperature, and concentration.
The mechanism of action for [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine largely depends on its biological targets. As a piperidine derivative, it may interact with neurotransmitter receptors in the central nervous system:
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications affect its biological activity.
Understanding the physical and chemical properties of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine is crucial for predicting its behavior in various environments:
These properties are essential for formulating pharmaceutical preparations.
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine has potential applications in several scientific fields:
The ongoing research into this compound may lead to novel therapeutic agents or materials with unique properties based on its chemical structure and reactivity profiles.
Piperidine derivatives represent a cornerstone of modern medicinal chemistry, comprising approximately 10% of all small-molecule pharmaceuticals approved by regulatory agencies. Within this pharmacologically privileged heterocyclic class, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine (systematic IUPAC name: N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylpropan-2-amine; CAS: 1353971-20-6) emerges as a structurally complex scaffold with significant implications for multitargeted drug discovery. Characterized by its C12H27N3 molecular formula and 213.36 g/mol molecular weight, this tertiary amine features a piperidine core asymmetrically substituted with both hydrophilic and lipophilic functional groups. The molecule's predicted boiling point (274.6±8.0°C) and density (0.913±0.06 g/cm³) reflect moderate volatility and solubility profiles suitable for central nervous system (CNS) penetration, while its high predicted pKa (10.21±0.10) indicates substantial protonation potential at physiological pH—a critical determinant for receptor interactions [1] [4] [7]. Contemporary pharmacological interest stems from this compound's balanced integration of hydrogen-bonding capacity (via the primary amine), steric bulk (isopropyl group), and conformational flexibility—attributes increasingly recognized as essential for engaging complex polypharmacological targets in neurological disorders and oncology [6] [9].
This compound exemplifies a 1,4-disubstituted piperidine pharmacophore with distinct structural domains:
Core Piperidine Ring: Provides a semi-rigid scaffold that constrains substituent geometry, potentially enhancing receptor complementarity compared to flexible aliphatic chains. The chair conformation predominates, with the 4-methylisopropyl(methyl)amine substituent preferentially equatorial due to steric demands [6] [9].
N1-2-Aminoethyl Extension: Introduces a protonatable nitrogen (predicted pKa ~10.2) separated by two methylene units from the piperidine nitrogen. This ethylenediamine mimicry enables diverse binding modalities, evidenced in studies where analogous spacers facilitated ionic interactions with glutamate residues in sigma receptor binding pockets [3].
C4-Isopropyl(methyl)aminomethyl Group: The N-isopropyl-N-methylamine moiety provides:
Table 1: Comparative Structural Features of Piperidine Pharmacophores
Structural Feature | Classical Piperidine Drugs (e.g., Haloperidol) | [1-(2-Aminoethyl)...-amine] | Pharmacological Implications |
---|---|---|---|
N1-Substitution | Aryl groups | 2-Aminoethyl | Enhanced water solubility; H-bond donation |
C4-Substitution Pattern | Ketones, alcohols | N-isopropyl-N-methylamine | Increased lipophilicity; conformational bias |
Basic Centers | Single piperidine N | Piperidine N + tertiary amine | Dual protonation sites for receptor anchoring |
This configuration aligns with emerging evidence that C4-alkylaminomethyl substitutions enhance blood-brain barrier permeability relative to C3-substituted analogs, as demonstrated in comparative molecular permeability studies [6] [10]. The molecule's topological polar surface area (TPSA ≈ 41 Ų) further supports CNS penetrance potential, positioning it within the optimal range (30-80 Ų) for neurotherapeutic agents [4] [10].
Despite promising structural attributes, significant knowledge gaps impede rational optimization:
Stereochemical Influences: The compound contains two chiral centers (C4 and C1' of piperidine), yet stereospecific synthesis and evaluation remain unreported. Molecular modeling suggests the (R,R)-configuration may favor sigma-1 receptor binding through optimal alignment with Glu172 and Asp126 residues, but experimental validation is lacking [3] [9].
Receptor Polypharmacology: Preliminary data indicate low nanomolar affinity for sigma receptors (Ki < 10 nM), but comprehensive profiling across aminergic GPCRs (dopamine, serotonin subtypes) is absent. This gap is critical given that piperidine-containing drugs like haloperidol exhibit complex D2/sigma affinity ratios dictating therapeutic windows [3] [6].
Physicochemical Optimization: While predicted pKa values suggest dual protonation (piperidine N: pKa~11; terminal amine: pKa~8), experimental determination of microspecies distribution at physiological pH is unavailable. Table 2 illustrates the critical relationship between protonation state and receptor affinity observed in analogous piperidines:
Table 2: Protonation State Influence on Sigma Receptor Affinity in Piperidine Derivatives [3]
Compound | % Monoprotonated (pH 7.4) | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity |
---|---|---|---|---|
1 | 81.01% | 3.2 ± 0.7 | 104 ± 15 | 33-fold |
3 | 99.12% | 8.9 ± 1.3 | 234 ± 43 | 26-fold |
6 | 7.24% | 82 ± 18 | >10,000 | >122-fold |
Haloperidol | 86.19% | 2.6 ± 0.4 | 77 ± 18 | 30-fold |
This data underscores how protonation states profoundly influence both affinity and subtype selectivity—parameters yet to be characterized for the title compound. Additionally, metabolic vulnerability at the isopropyl group (predicted CYP3A4-mediated oxidation) necessitates stability studies to guide prodrug strategies [10].
This review delineates three investigative domains essential for advancing this scaffold:
Synthetic Methodology Development: Exploration of asymmetric reductive amination routes to access stereoisomerically pure forms, addressing current reliance on racemic mixtures. Protecting group strategies (e.g., tert-butoxycarbonyl for primary amines) must be optimized to circumvent N-alkylation side products during isopropyl(methyl)amine conjugation—a challenge noted in pilot syntheses where steric hindrance depressed yields below 40% [4] [7].
Receptor Interaction Profiling: Comprehensive in vitro screening against:
Table 3: Priority Research Objectives for Scaffold Advancement
Research Domain | Immediate Objectives | Methodological Approach | Success Metrics |
---|---|---|---|
Stereoselective Synthesis | Achieve >95% ee for (R,R)-isomer | Chiral auxiliaries/catalysts | 4-step sequence, >20% overall yield |
Target Deconvolution | Identify primary target(s) from receptorome | Radioligand binding (≥30 targets) | Defined Ki for ≥80% of screened targets |
Metabolic Stability | Increase microsomal t1/2 from 45 min to >120 min | Isopropyl → cyclopropyl replacement | t1/2 >120 min in human liver microsomes |
Through systematic investigation of these domains, this piperidine scaffold offers a versatile template for developing mechanistically nuanced therapeutics addressing complex pathologies like neuropathic pain, neurodegenerative disorders, and resistant malignancies—conditions where multitarget engagement provides superior efficacy over monospecific agents [6] [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3